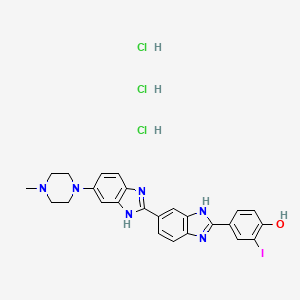

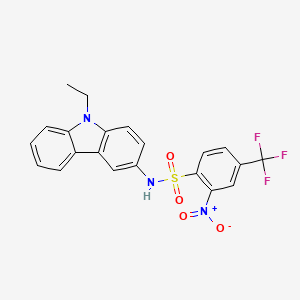

Hoechst 33342 analog 2 trihydrochloride

説明

Hoechst 33342 analog 2 trihydrochloride is a marker dye in the Hoechst series . It is a popular cell-permeant nuclear counterstain that emits blue fluorescence when bound to dsDNA . This dye is often used to distinguish condensed pycnotic nuclei in apoptotic cells and for cell-cycle studies .

Synthesis Analysis

The Hoechst dye stock solution can be prepared by dissolving the contents of one vial (100 mg) in 10 mL of deionized water (diH2O) to create a 10 mg/mL (16.23 mM) solution . Hoechst dye has poor solubility in water, so sonication may be necessary to dissolve it .Molecular Structure Analysis

Hoechst binds to the grooves in the DNA double strand, which tends to be A/T-rich . Although it binds to all nucleic acids, the A/T-rich double strand DNA significantly enhances fluorescence intensity .Chemical Reactions Analysis

The Hoechst staining solution is prepared by diluting the Hoechst stock solution 1:2,000 in PBS . The cells are then incubated with the staining solution for 5–10 minutes, protected from light .Physical And Chemical Properties Analysis

Hoechst 33342 analog 2 trihydrochloride emits blue fluorescence when bound to dsDNA . Its excitation wavelength range is 350 nm, and it emits at 461 nm . It is available as a liquid and should be stored in a refrigerator at 2°C to 8°C, protected from light .科学的研究の応用

Stem Cell Identification and Sorting

Hoechst 33342 is utilized in identifying and purifying murine hematopoietic stem cells, known as the side population (SP). Its DNA-binding properties and different spectral properties due to various binding modes allow for the distinction of stem cells. This discrimination is based on the differential efflux of the dye by a multi-drug-like transporter, emphasizing the dye's significance in stem cell research (Goodell, 2002).

Differentiation of X-and Y-Chromosome Bearing Mammalian Sperm

Hoechst 33342 is pivotal in differentiating X-and Y-chromosome-bearing mammalian sperm for flow sorting. Its ability to detect less than 3% differences in DNA mass and its selective binding to A-T base pairs in DNA's minor groove has been instrumental in mammalian artificial insemination, impacting millions of animals (Garner, 2009).

Tumor Targeting and Imaging

An iodinated analog of Hoechst 33342 has been synthesized for tumor targeting and imaging. Its binding to calf thymus DNA and similar staining avidity in viable cells to the noniodinated dye, alongside significant tumor uptake in mice models, showcases its potential in cancer research and diagnostics (Harapanhalli et al., 1996).

Lymphocyte Migration Studies

Hoechst 33342 has been used to label lymphocytes for in vivo migration studies. However, the concentration optimal for DNA staining may affect lymphocyte traffic, highlighting the need for precise dye concentration control in immunological studies (Loeffler & Ratner, 1989).

Apoptosis Mechanisms in Myocytes

Investigations into Hoechst 33342-induced apoptosis in BC3H-1 myocytes revealed that it initiates apoptosis through pathways independent of de novo RNA and protein synthesis, affecting mitochondrial function and inhibiting nuclear topoisomerase I. This provides insights into apoptotic pathways and potential therapeutic targets (Zhang & Kiechle, 1998).

Fluorescent Marker for Neurites Imaging

Hoechst 33342 has been found to visualize neurites of Dorsal Root Ganglion cells when fixed in formalin. This discovery provides a practical and affordable method for neurite imaging in fixed samples, expanding the dye's applicability beyond DNA staining to neuroanatomical studies (Merolli & Bektas, 2021).

Safety And Hazards

将来の方向性

Hoechst 33342 analog 2 trihydrochloride continues to be a valuable tool in cell analysis and cell structure studies . Its use in distinguishing condensed pycnotic nuclei in apoptotic cells and for cell-cycle studies suggests potential future applications in cancer research and other areas of cell biology .

特性

IUPAC Name |

2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23IN6O.3ClH/c1-31-8-10-32(11-9-31)17-4-6-20-22(14-17)30-25(28-20)16-2-5-19-21(13-16)29-24(27-19)15-3-7-23(33)18(26)12-15;;;/h2-7,12-14,33H,8-11H2,1H3,(H,27,29)(H,28,30);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBXUMFHPPBTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)O)I.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26Cl3IN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)

![3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B560488.png)

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)

![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)